Ethoxydimethylvinylsilane

描述

The exact mass of the compound Dimethylethoxyvinylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8963. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

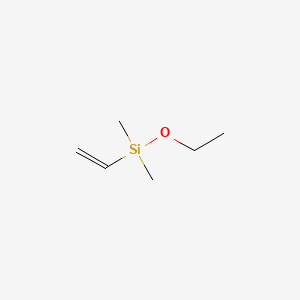

Structure

3D Structure

属性

IUPAC Name |

ethenyl-ethoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-5-7-8(3,4)6-2/h6H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWCZPTVOYXPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70364-11-3 | |

| Record name | Silane, ethenylethoxydimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70364-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0063812 | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-83-2 | |

| Record name | Vinyldimethylethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxydimethylvinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxydimethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Organosilicon Compounds in Modern Chemistry

Organosilicon compounds, which contain silicon-carbon bonds, are pivotal in numerous scientific and industrial fields. Their unique properties, such as high thermal stability, moisture resistance, and insulating capabilities, make them indispensable in materials science, pharmaceuticals, and electronics. numberanalytics.comzmsilane.comsbfchem.com These compounds are used to create advanced materials like silicones and polysiloxanes, which are valued for their durability and flexibility. numberanalytics.comzmsilane.com

In organic synthesis, organosilicon compounds serve as essential building blocks and synthetic intermediates. researchgate.net They are employed as protecting groups for various functional groups and are crucial in cross-coupling reactions to form new carbon-carbon bonds. numberanalytics.com The versatility of these compounds allows for the synthesis of complex molecules and the development of new materials with tailored properties. numberanalytics.comresearchgate.net The field of organosilicon chemistry continues to evolve, with ongoing research focused on developing new synthetic methods and applications. sbfchem.comresearchgate.net

Role of Ethoxydimethylvinylsilane As a Key Precursor and Monomer

Ethoxydimethylvinylsilane, also known as vinyldimethylethoxysilane, is a colorless liquid that serves as a vital raw material in synthesis. chemicalbook.com It is primarily used to create silicone intermediates and polymeric compounds, playing a crucial role in the production of materials like silicone rubber. chemicalbook.com Its hybrid nature, possessing both a vinyl group and an ethoxy group, allows it to bond effectively with a variety of substrates, making it valuable in coatings and sealants. jcslc.comjcslc.com

The reactivity of this compound makes it a versatile monomer in polymerization reactions. The vinyl group can participate in addition polymerization, while the ethoxy group can undergo hydrolysis and condensation. This dual functionality enables the formation of crosslinked polymer networks with specific properties. For instance, it has been used in the synthesis of specialized polymers for coatings and other applications. mdpi.comdtu.dk

Below is a table summarizing some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C6H14OSi |

| Molar Mass | 104.22 g/mol |

| Boiling Point | 99 °C |

| Density | 0.79 g/mL at 25 °C |

| Refractive Index | 1.398 |

| Flash Point | 15 °C |

The data in this table is compiled from sources. chemicalbook.com

Scope and Research Focus of Ethoxydimethylvinylsilane Studies

Established Synthetic Pathways for this compound

The synthesis of this compound can be achieved through several established methods, primarily involving the reaction of a chlorosilane with ethanol (B145695) or through catalytic processes like hydrosilylation.

Reaction of Chlorodimethylvinylsilane (B155262) with Ethanol

A primary and straightforward method for producing this compound involves the reaction of chlorodimethylvinylsilane with ethanol. In this reaction, the chlorine atom on the silane (B1218182) is substituted by an ethoxy group from the ethanol. This process releases hydrogen chloride as a byproduct, which is typically neutralized with a base to drive the reaction to completion and prevent unwanted side reactions.

The general reaction is as follows: CH₂=CH-Si(CH₃)₂Cl + CH₃CH₂OH → CH₂=CH-Si(CH₃)₂(OCH₂CH₃) + HCl

This method is a common example of alcoholysis of a halosilane, a fundamental reaction in organosilicon chemistry.

Alternative Synthetic Routes and Innovations

Beyond the direct alcoholysis of chlorosilanes, alternative routes offer different advantages in terms of selectivity and reaction conditions.

Hydrosilylation: The hydrosilylation of acetylene (B1199291) with ethoxydimethylsilane represents a potential, though less common, route. This process involves the addition of the Si-H bond across the carbon-carbon triple bond of acetylene, typically requiring a transition metal catalyst. The development of hydrosilylation was a pivotal moment in organosilicon chemistry. The use of catalysts like hexachloroplatinic acid, discovered by John Speier, revolutionized the synthesis of many silane coupling agents. Modern advancements have introduced various catalysts, including palladium-N-heterocyclic carbene (NHC) systems, which can offer high regioselectivity. thieme-connect.comthieme-connect.com

Cathodic Coupling: An electrochemical approach involves the cathodic coupling of ketones with ethoxydimethylvinylsilanes. oup.com This method results in the formation of 1-oxa-2-silacyclopentane derivatives, which can then be converted into 1,3-diols through oxidative desilylation. oup.com This technique provides a regioselective pathway to valuable diol compounds. oup.com

Grignard and Lithium Reagents: While more common for creating carbon-silicon bonds, Grignard or lithium reagents can be used in the synthesis of arylsilanes from halosilanes. thieme-connect.com However, these methods often lack compatibility with diverse functional groups and produce significant amounts of metal salt byproducts. thieme-connect.com

Synthesis of this compound-Containing Precursors

This compound is a valuable building block for creating more complex and functionalized organosilicon molecules, including intermediates for advanced materials. researchgate.net

Functionalized Organosilicon Intermediates

The vinyl group of this compound is reactive and allows for the creation of various functionalized intermediates, primarily through the hydrosilylation reaction. sciepub.com This reaction adds an Si-H group from another silane across the vinyl's double bond. sciepub.com

For instance, the hydrosilylation of allylamine (B125299) derivatives with ethoxydimethylsilane using catalysts like Karstedt's catalyst (a platinum-based complex) can produce amino-functional silanes with high regioselectivity (>99%). This method is advantageous as it minimizes the formation of byproducts compared to traditional substitution reactions. These functionalized silanes are crucial intermediates in the production of silicones, adhesives, and other materials. sciepub.comvulcanchem.com Recent developments have also focused on copper-catalyzed reactions for forming Si-N bonds.

| Synthetic Method | Reactants | Catalyst/Conditions | Key Advantages |

| Hydrosilylation of Allyl Dimethylamine | Ethoxydimethylsilane, Allyl Dimethylamine | Karst catalysts (chloroplatinic acid), 70–75°C | High regioselectivity (>99%), reduced byproducts |

| Microwave-Assisted Synthesis | (Reactants not specified) | Microwave irradiation, 100–120°C, 1-2 hours | Solvent-free, 60% shorter reaction times, 30% energy reduction |

| Cathodic Coupling | Ketones, this compound | Electrochemical cell oup.com | Regioselective formation of 1-oxa-2-silacyclopentanes oup.com |

Precursors for Polyhedral Oligomeric Silsesquioxanes (POSS)

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured molecules with a silica-like cage core and organic functional groups at the corners. nih.gov Their unique hybrid nature imparts enhanced thermal stability, mechanical properties, and processability to polymers. nih.govhengdasilane.com

This compound serves as a key precursor in the synthesis of specific POSS derivatives. A notable example is the synthesis of trivinylisooctyl POSS (TVi⁷iso–POSS). mdpi.com This novel derivative is created through the polycondensation of this compound (EMVS) with trisilanolisooctyl POSS (TSiOH⁷iso–POSS). mdpi.com The reaction is typically catalyzed by dibutyltin (B87310) dilaurate in a solvent like tetrahydrofuran (B95107) (THF) at around 40°C over an extended period (e.g., 48 hours). mdpi.com The resulting TVi⁷iso–POSS, which has three vinyl groups, can be incorporated into materials like polyurethane acrylate coatings to improve both hardness and flexibility. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, lowering energy consumption, and using less hazardous materials. asdlib.orgjocpr.com

Key green chemistry strategies relevant to these syntheses include:

Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all reactant atoms into the final product. acs.org Catalytic hydrosilylation, for example, is highly atom-economical as it involves the direct addition of a silane to an alkene or alkyne, generating no byproducts. acs.org

Catalysis: The use of catalytic, rather than stoichiometric, reagents reduces waste and allows for milder reaction conditions. bdu.ac.in Transition-metal-catalyzed silylations and hydrosilylations are prime examples, offering high efficiency and selectivity while minimizing the environmental burden. thieme-connect.combdu.ac.in

Energy Efficiency: Designing synthetic methods to operate at ambient temperature and pressure minimizes energy requirements. acs.org Recent innovations, such as the use of microwave-assisted synthesis for preparing aminosilanes, significantly reduce reaction times and energy consumption compared to conventional heating methods.

Use of Safer Solvents and Reaction Conditions: A core tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). Solvent-free reactions, such as those sometimes possible with microwave assistance, are an ideal green alternative. bdu.ac.in

Reduction of Derivatives: Avoiding the use of protecting groups simplifies synthetic processes, reducing the number of steps and the amount of waste generated. acs.orglibretexts.org Developing highly selective catalysts that can target specific functional groups without affecting others is crucial to achieving protection-free synthesis. libretexts.org

By embracing these principles, the chemical industry can develop more sustainable and economically viable routes for the production of this compound and the advanced materials derived from it.

Hydrolysis and Condensation Mechanisms of Alkoxysilane Moieties

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

Under acidic conditions, the hydrolysis of alkoxysilanes like this compound is initiated by the protonation of the oxygen atom in the ethoxy group. unm.eduresearchgate.net This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. nih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2-Si) mechanism, involving a pentacoordinate transition state. unm.eduresearchgate.net

The rate of acid-catalyzed hydrolysis is influenced by the steric bulk of the substituents on the silicon atom. researchgate.net Generally, less sterically hindered alkoxysilanes hydrolyze faster. The reaction is also dependent on the pH, with the rate increasing as the pH decreases from neutral. unm.edu The mechanism can be depicted as follows:

Protonation: The ethoxy group is rapidly protonated by a hydronium ion. (CH₃)₂(CH₂=CH)Si-OCH₂CH₃ + H₃O⁺ ⇌ (CH₃)₂(CH₂=CH)Si-O⁺H(CH₂CH₃) + H₂O

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom. (CH₃)₂(CH₂=CH)Si-O⁺H(CH₂CH₃) + H₂O → [(H₂O)---Si(CH₃)₂(CH₂=CH)---O⁺H(CH₂CH₃)]‡

Leaving Group Departure: A molecule of ethanol is eliminated, forming the silanol (B1196071). [(H₂O)---Si(CH₃)₂(CH₂=CH)---O⁺H(CH₂CH₃)]‡ → (CH₃)₂(CH₂=CH)Si-OH + CH₃CH₂OH + H⁺

Studies have shown that acid-catalyzed hydrolysis and condensation lead to the formation of linear or weakly branched polymeric chains. researchgate.net

Base-Catalyzed Hydrolysis Kinetics and Mechanisms

In alkaline media, the hydrolysis of this compound proceeds through a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. unm.edunih.gov This also follows an SN2-Si pathway with a pentacoordinate intermediate or transition state. nih.gov

The rate of base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis and is also influenced by steric and inductive effects. nih.gov The mechanism is as follows:

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom. (CH₃)₂(CH₂=CH)Si-OCH₂CH₃ + OH⁻ → [(HO)---Si(CH₃)₂(CH₂=CH)---(OCH₂CH₃)]⁻‡

Leaving Group Departure: An ethoxide ion is displaced, which then abstracts a proton from water to form ethanol. [(HO)---Si(CH₃)₂(CH₂=CH)---(OCH₂CH₃)]⁻‡ → (CH₃)₂(CH₂=CH)Si-OH + CH₃CH₂O⁻ CH₃CH₂O⁻ + H₂O → CH₃CH₂OH + OH⁻

Base-catalyzed hydrolysis and condensation tend to produce more highly branched and cross-linked structures compared to acid-catalyzed conditions. researchgate.net

Silanol Condensation Reactions and Siloxane Bridge Formation

Once silanols are formed through hydrolysis, they can undergo condensation reactions to form siloxane (Si-O-Si) bonds. This is a crucial step in the formation of polysiloxane networks. gelest.com Condensation can occur between two silanol groups (water condensation) or between a silanol group and an unreacted ethoxy group (alcohol condensation). unm.edu

Water Condensation: 2 (CH₃)₂(CH₂=CH)Si-OH → (CH₃)₂(CH₂=CH)Si-O-Si(CH₂=CH)(CH₃)₂ + H₂O

Alcohol Condensation: (CH₃)₂(CH₂=CH)Si-OH + (CH₃)₂(CH₂=CH)Si-OCH₂CH₃ → (CH₃)₂(CH₂=CH)Si-O-Si(CH₂=CH)(CH₃)₂ + CH₃CH₂OH

Influences on Reaction Rates and Equilibria

Several factors influence the kinetics and equilibrium of both the hydrolysis and condensation reactions of this compound.

| Factor | Influence on Hydrolysis and Condensation |

| Steric Factors | Increased steric bulk around the silicon atom generally decreases the rate of hydrolysis. nih.govresearchgate.net |

| Inductive Factors | Electron-withdrawing groups attached to the silicon atom can enhance the rate of nucleophilic attack, while electron-donating groups can decrease it. unm.edunih.gov |

| pH | Both hydrolysis and condensation rates are significantly affected by pH, with minima generally observed near neutral pH and increased rates under both acidic and basic conditions. unm.edunih.govafinitica.com |

| Water Concentration | The concentration of water affects the equilibrium of the hydrolysis reaction. nih.gov Higher water concentrations favor the formation of silanols. gelest.com |

| Solvents | The choice of solvent can influence reaction rates by affecting the solubility of the reactants and the stability of the transition states. nih.gov |

Vinyl Group Reactivity and Functionalization

The vinyl group (CH₂=CH-) in this compound provides a site for a variety of organic reactions, most notably addition reactions. This reactivity allows for the incorporation of the silane into organic polymers or for the attachment of other functional groups.

Electrophilic Addition Reactions to the Vinyl Moiety

The double bond of the vinyl group is electron-rich and can react with electrophiles. In the context of vinylsilanes, electrophilic substitution is often favored over addition. organicreactions.org The carbon-silicon bond has a stabilizing effect on a positive charge at the β-carbon (the carbon atom adjacent to the silicon-bearing carbon) through hyperconjugation. wikipedia.org This effect, known as the β-silicon effect, directs electrophilic attack to the α-carbon (the terminal carbon of the vinyl group).

A general mechanism for the electrophilic substitution of a vinylsilane is:

Electrophilic Attack: An electrophile (E⁺) adds to the α-carbon of the vinyl group, forming a β-silyl carbocation intermediate. (CH₃)₂(EtO)Si-CH=CH₂ + E⁺ → (CH₃)₂(EtO)Si-C⁺H-CH₂E

Nucleophilic Attack and Elimination: A nucleophile (Nu⁻) attacks the silicon atom, leading to the elimination of the silyl (B83357) group and the formation of a new double bond. (CH₃)₂(EtO)Si-C⁺H-CH₂E + Nu⁻ → Nu-Si(CH₃)₂(OEt) + H₂C=CHE

These reactions are highly regioselective, with the electrophile replacing the silicon group at the ipso carbon. chemtube3d.com The stereochemistry of the vinylsilane is often retained in the product. wikipedia.orgchemtube3d.com A variety of electrophiles can react with vinylsilanes, including halogens and peracids. wikipedia.org For instance, the reaction with bromine (Br₂) can lead to vinyl bromides. mcgill.ca

The reactivity of the vinyl group allows for its use in cross-coupling reactions, providing a pathway for the formation of new carbon-carbon bonds. gelest.com

Nucleophilic Addition Reactions to the Vinyl Moiety

Nucleophilic addition to the vinyl group of this compound is a fundamental reaction class. wikipedia.org The carbon-carbon double bond in the vinyl moiety is electron-rich, but can be rendered susceptible to nucleophilic attack under specific conditions. wikipedia.org The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the double or triple bond, leading to the breaking of the π-bond. wikipedia.org

In the context of vinylsilanes, the reaction is often facilitated by the polarization of the C=C bond due to the silicon atom. The carbon atom β to the silicon atom is the typical site of nucleophilic attack. This is because the silicon atom can stabilize a partial positive charge at the β-position through hyperconjugation. wikipedia.org

A general two-step mechanism for nucleophilic addition is often proposed:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the β-carbon of the vinyl group. This results in the formation of a carbanionic intermediate with the negative charge on the α-carbon. unacademy.com

Protonation: The intermediate is then protonated by a proton source in the reaction medium, yielding the final addition product. unacademy.comlibretexts.org

The reactivity of vinylsilanes in nucleophilic additions can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organolithium reagents and Grignard reagents, readily add to the vinyl group. unacademy.com In some cases, the reaction can be catalyzed by Lewis acids or bases to enhance the electrophilicity of the vinylsilane or the nucleophilicity of the attacking species. researchgate.netnih.gov

For instance, platinum-catalyzed nucleophilic addition of β-substituted vinylsilanes to aldehydes has been reported to occur at the β-position, yielding allyl silyl ethers. acs.org The use of PtCl₂ in conjunction with metal iodides like LiI or MnI₂ was found to be effective for aromatic and aliphatic aldehydes, respectively. acs.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Electrophile | Catalyst/Conditions | Product Type |

| Organolithium Reagents | This compound | - | α-Silyl Carbanion |

| Grignard Reagents | This compound | - | α-Silyl Carbanion |

| Aldehydes | β-Substituted Vinylsilanes | PtCl₂/LiI or MnI₂ | Allyl Silyl Ethers acs.org |

Silylative Coupling Reactions of Vinylsilanes

Silylative coupling reactions are a powerful tool for the formation of new carbon-silicon and carbon-carbon bonds, with vinylsilanes serving as key substrates. researchgate.netrsc.org These reactions often involve transition metal catalysts, such as ruthenium, rhodium, and iridium complexes. researchgate.netfigshare.com

A common mechanism for silylative coupling involves the following key steps:

Oxidative Addition: The transition metal catalyst undergoes oxidative addition to a silicon-containing reagent, such as a hydrosilane or another vinylsilane.

Insertion: The vinyl group of this compound inserts into the metal-silicon or metal-hydride bond. researchgate.net

Reductive Elimination: The final product is formed through reductive elimination from the metal center, regenerating the catalyst.

One prominent example is the ruthenium-catalyzed silylative coupling of olefins with vinylsilanes. researchgate.netacs.org The proposed mechanism involves the insertion of the vinylsilane into a metal-hydride (M-H) bond, followed by a β-silyl transfer to the metal, which eliminates ethylene (B1197577) and generates a metal-silyl (M-Si) species. researchgate.net This species then reacts with an alkene through insertion and subsequent β-hydride transfer to yield the substituted vinylsilane product. researchgate.net

Quantum chemical studies on the mechanism of ethylene elimination in silylative coupling of olefins have provided further insight. nih.gov These studies suggest that the transfer of a hydrogen atom from the ruthenium catalyst to the carbon atom attached to the silicon in the vinylsilane is a crucial first step. nih.gov This is followed by rotation around the newly formed C-C single bond, migration of the silyl group to the ruthenium center, and subsequent elimination of ethylene. nih.gov

Table 2: Catalysts and Conditions for Silylative Coupling

| Catalyst System | Reactants | Product Type | Reference |

| RuHCl(CO)(PPh₃)₃ | Vinylsilane and Vinyl Alkyl Ether | 1-Silyl-2-alkoxyethene | acs.org |

| [{Ir(cod)(μ-OSiMe₃)}₂] | Styrene and Vinylsilane | (E)-Stilbene derivative | figshare.com |

| Palladium-based catalysts | Internal Alkynes, Silicon Electrophiles, Alkyl Zinc Iodides | Tetrasubstituted Vinylsilanes | nih.gov |

Dehydrogenative Silylation Processes

Dehydrogenative silylation is an atom-economical method for the formation of vinylsilanes from alkenes and hydrosilanes, with the only byproduct being hydrogen gas. sioc-journal.cngelest.com This process is typically catalyzed by transition metals, including earth-abundant metals like cobalt and manganese, as well as precious metals like ruthenium and iridium. sioc-journal.cnnih.govchemrxiv.org

A general mechanism for dehydrogenative silylation involves the activation of both the C-H bond of the alkene and the Si-H bond of the silane by the metal catalyst. One proposed pathway for cobalt-catalyzed dehydrogenative silylation of vinylarenes involves an imidazoline (B1206853) iminopyridine cobalt complex that effectively promotes the reaction with high chemo-, regio-, and stereoselectivity. sioc-journal.cn

Mechanistic studies of manganese-catalyzed dehydrogenative silylation have revealed the possibility of two parallel inner-sphere pathways: an acceptorless pathway involving the release of dihydrogen and a pathway that requires a sacrificial hydrogen acceptor. nih.govchemrxiv.orgacs.org The catalytic cycle is initiated by the formation of an active Mn(I) silyl catalyst. nih.govacs.org

Ruthenium alkylidene catalysts have also been shown to be effective for the dehydrogenative silylation of vinylarenes. organic-chemistry.org Mechanistic investigations suggest that the Si-H bond cleavage is the turnover-limiting step in these reactions. organic-chemistry.org

Table 3: Catalysts for Dehydrogenative Silylation of Alkenes

| Catalyst | Substrates | Key Features | Reference |

| Imidazoline iminopyridine cobalt complex | Vinylarenes and Hydrosilanes | High chemo-, regio-, and stereoselectivity | sioc-journal.cn |

| fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | Terminal Alkenes and Tertiary Silanes | Operates at room temperature, additive-free | nih.govacs.org |

| Ruthenium alkylidenes | Vinylarenes and Alkoxysilanes | Ligand-controlled selectivity for (E)-vinylsilanes | organic-chemistry.org |

Functionalization of Azaarenes with Vinylsilanes

The functionalization of azaarenes, a class of heterocyclic compounds containing a nitrogen atom in an aromatic ring, can be achieved using vinylsilanes. researchgate.netnih.govresearchgate.net These reactions allow for the introduction of a silylated alkyl chain onto the azaarene scaffold, which is a valuable transformation in medicinal chemistry and materials science. nih.govwindows.net

One approach involves the strong Brønsted-base-catalyzed addition of alkylazaarenes to vinylsilanes. researchgate.netresearchgate.net For example, the reaction of alkylpyridines with vinylsilanes can proceed in the presence of catalytic amounts of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and LiCl. researchgate.netresearchgate.net The mechanism is thought to involve the deprotonation of the alkyl group on the azaarene to form a nucleophilic carbanion, which then attacks the vinylsilane.

Another strategy is the Lewis acid-catalyzed functionalization of the benzylic C-H bonds in azaarenes. nih.gov Scandium(III) triflate (Sc(OTf)₃) and yttrium(III) triflate (Y(OTf)₃) have been shown to promote the direct addition of alkyl-substituted azaarenes to various electrophiles, including enones. nih.gov While not directly involving vinylsilanes as the electrophile in all cited examples, this methodology highlights the potential for activating azaarenes for addition reactions.

Recent developments have also focused on radical-based functionalization strategies. semanticscholar.org These methods often utilize photoredox catalysis to generate radical species from azaarenes, which can then react with various partners. While the provided information does not explicitly detail the reaction of these radicals with this compound, the high reactivity of radicals suggests this as a plausible synthetic route. semanticscholar.org

Table 4: Methods for Azaarene Functionalization

| Method | Catalyst/Reagents | Azaarene Substrate | Key Outcome | Reference |

| Brønsted-Base Catalysis | LiTMP, LiCl | Alkylpyridines | Addition to vinylsilanes | researchgate.netresearchgate.net |

| Lewis Acid Catalysis | Sc(OTf)₃, Y(OTf)₃ | Alkyl-substituted azaarenes | Addition to enones | nih.gov |

| Radical-based Construction | Photoredox Catalysis | N-aryl α-amino acids and 2-azaarene-substituted 1,3-enynes | Synthesis of azaarene-substituted pyrroles | semanticscholar.org |

| Reductive Catalysis | Ru(II) | Azaarenes and anilines | Diastereoselective annulation | nih.gov |

Stereochemical Control in Vinylsilane Reactions

Controlling the stereochemistry of reactions involving vinylsilanes is crucial for their application in the synthesis of complex molecules with defined three-dimensional structures. nih.govacs.orgrsc.org Several strategies have been developed to achieve high levels of stereoselectivity in reactions such as nucleophilic additions, silylative couplings, and dehydrogenative silylations.

In nucleophilic addition reactions, the stereochemical outcome can be influenced by the geometry of the starting vinylsilane and the nature of the attacking nucleophile. libretexts.org For additions to carbonyl groups, the attack can occur from either the Re or Si face of the planar carbonyl, potentially leading to a racemic mixture if not controlled. libretexts.org However, in enzyme-catalyzed reactions or reactions with sterically hindered substrates, high stereoselectivity can be achieved. libretexts.org

For silylative coupling reactions, the choice of ligand on the transition metal catalyst often plays a critical role in determining the stereochemistry of the product. nih.gov For example, in the palladium-catalyzed three-component carbosilylation of internal alkynes, the use of different phosphine (B1218219) ligands allows for the stereoselective synthesis of either cis- or trans-tetrasubstituted vinylsilanes. nih.gov

Dehydrogenative silylation reactions can also be highly stereoselective. Cobalt- and ruthenium-catalyzed processes have been reported to produce predominantly the (E)-vinylsilane isomer. sioc-journal.cnorganic-chemistry.org The stereoselectivity is often attributed to the steric interactions in the transition state of the reaction.

The stereochemistry of the thiol-yne nucleophilic addition reaction can be controlled by the polarity of the solvent and the strength of the base used as a catalyst. nih.gov Apolar solvents and weak bases tend to favor the formation of the trans isomer, while polar solvents and strong bases favor the cis isomer. nih.gov

Table 5: Factors Influencing Stereochemical Control

| Reaction Type | Controlling Factor | Outcome | Reference |

| Nucleophilic Addition | Enzyme catalysis, steric hindrance | Specific stereoisomer | libretexts.org |

| Silylative Coupling | Ligand on transition metal catalyst | cis or trans isomers | nih.gov |

| Dehydrogenative Silylation | Catalyst and reaction conditions | Predominantly (E)-isomer | sioc-journal.cnorganic-chemistry.org |

| Thiol-yne Addition | Solvent polarity, base strength | cis or trans isomers | nih.gov |

Polymerization and Copolymerization Dynamics Involving Ethoxydimethylvinylsilane

Homopolymerization Pathways

While the vinyl group in ethoxydimethylvinylsilane is theoretically susceptible to polymerization, dedicated research on its homopolymerization is not prominent in the scientific literature. The compound's utility is more pronounced in copolymerization and surface modification applications rather than in the formation of a homopolymer, poly(this compound).

Radical Polymerization Mechanisms

The vinyl group of this compound can participate in radical reactions. In standard free radical polymerization, an initiator generates free radicals that can, in principle, react with the monomer's double bond to initiate a growing polymer chain. numberanalytics.com However, this pathway is not a conventional method for producing a homopolymer of this compound. Instead, its vinyl group is more frequently utilized in radical-initiated hydrosilylation reactions, a process where a Si-H bond adds across the double bond. nih.govnih.gov This reaction is fundamental in silicone chemistry for cross-linking and modification rather than for forming a long-chain homopolymer from the vinyl monomer itself. nih.govrsc.org The presence of the silicon atom can influence the reactivity of the vinyl group compared to purely organic vinyl monomers, affecting propagation and termination steps. mdpi.com

Controlled/Living Polymerization Techniques (e.g., Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT))

Controlled/living polymerization techniques like ATRP and RAFT are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. researchgate.net There is no significant body of research describing the direct homopolymerization of this compound using these methods. However, this compound plays a critical indirect role, particularly in the field of surface-initiated ATRP, by serving as a precursor for the synthesis of ATRP initiators.

This is exemplified in the preparation of organic-inorganic hybrid materials. In one well-documented approach, this compound is used to create a specialized ATRP initiator, which is then anchored to an inorganic surface to initiate the polymerization of a different, organic monomer. The process involves:

Initiator Synthesis : this compound is reacted with an allyl-containing molecule that also possesses an initiator moiety for ATRP, such as allyl-2-bromo-2-methylpropionate. The reaction is a catalytic hydrosilylation where the Si-H group of an appropriate silane (B1218182) (in this case, ethoxydimethylsilane is used as a reactant with an allyl-functionalized bromoester) adds across the allyl double bond. This creates a molecule with a terminal ethoxysilane (B94302) group on one end and an ATRP-initiating site (a bromoester) on the other.

Surface Grafting : The resulting initiator molecule, for example, 3-(2-bromoisobutyryl)propyl)dimethylethoxysilane, is then grafted onto a hydroxyl-bearing surface like silica (B1680970) nanoparticles. The ethoxy group on the silicon reacts with the surface silanol (B1196071) (Si-OH) groups, forming a stable covalent Si-O-Si bond. researchgate.net

Surface-Initiated ATRP : With the initiator now covalently attached to the surface, it can be used to initiate the controlled radical polymerization of an organic monomer (e.g., methyl methacrylate), growing a polymer brush from the inorganic core. semanticscholar.org

This multi-step strategy, summarized in the table below, highlights the enabling role of this compound in advanced polymerization, even without being the monomer itself.

| Step | Description | Key Reactants | Function of this compound Derivative | Outcome |

|---|---|---|---|---|

| 1 | Initiator Synthesis | Allyl-2-bromo-2-methylpropionate, Ethoxydimethylsilane (as part of a hydrosilylation reaction to form the initiator) | Forms a molecule with a hydrolyzable ethoxy group for surface anchoring. | Synthesis of an ATRP initiator with a silane anchor (e.g., 3-(2-bromoisobutyryl)propyl)dimethylethoxysilane). |

| 2 | Surface Grafting | Silica Nanoparticles (SiO₂), Synthesized Initiator | The ethoxy group hydrolyzes and condenses with surface Si-OH groups. | Covalent attachment of the ATRP initiator to the silica nanoparticle surface. |

| 3 | Graft Polymerization | Initiator-Modified SiO₂, Methyl Methacrylate (MMA), Cu(I)/Ligand Catalyst | The grafted initiator is activated to start the polymerization of MMA. | Growth of well-defined poly(methyl methacrylate) chains from the nanoparticle surface, forming a core-shell hybrid material. |

Topochemical Polymerization Considerations

Topochemical polymerization refers to a solid-state reaction where the crystal packing of the monomer pre-determines the structure and stereochemistry of the resulting polymer. This process requires a specific alignment of reactive groups within the crystal lattice. A review of the available scientific literature reveals no specific studies or findings on the topochemical polymerization of this compound. Its liquid state at room temperature and the specific packing requirements for such reactions make this pathway uncharacteristic for this compound.

Copolymerization with Organic and Inorganic Monomers

The most significant role of this compound in polymer science is as a comonomer or modifying agent, where its dual functionality is exploited to create materials with tailored properties. It is frequently used to bridge organic polymers with silicon-based materials.

Silicone Polymer and Elastomer Synthesis

In the synthesis of silicone polymers (polysiloxanes), this compound serves as a crucial end-capping or chain-terminating agent . mdpi.com During the polycondensation or ring-opening polymerization of siloxane monomers (like octamethylcyclotetrasiloxane, D₄), a reactive silanol (Si-OH) or silanolate (Si-O⁻) group exists at the end of the growing polymer chain. This compound can be introduced to terminate this growth.

The mechanism involves the reaction of its ethoxy group (-OEt) with the terminal silanol group, forming a stable siloxane (Si-O-Si) bond and releasing ethanol (B145695). This reaction effectively quenches the polymerization and, critically, introduces a vinyl group at the chain end. rsc.orgbohrium.com The resulting vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) is a key precursor for silicone elastomers. These terminal vinyl groups can undergo subsequent cross-linking reactions, most commonly through platinum-catalyzed hydrosilylation with a Si-H functional cross-linker, to form a durable three-dimensional elastomer network. nih.gov

Hybrid Organic-Inorganic Polymer Formation

This compound is a key building block in the creation of hybrid organic-inorganic polymers, primarily through sol-gel processes and surface modification. mdpi.comwikipedia.org

In a sol-gel process , alkoxysilanes like tetraethoxysilane (TEOS) undergo hydrolysis and condensation to form a silica network. google.com When this compound is included as a co-precursor, its ethoxy group participates in the same hydrolysis and condensation reactions. This incorporates the dimethylvinylsilyl moiety directly and covalently into the resulting silica or polysilsesquioxane network. mdpi.comwikipedia.org The vinyl groups, now distributed throughout the inorganic backbone, remain available for subsequent organic polymerization, allowing for the creation of an interpenetrating network with unique hybrid properties.

The role of this compound as a surface modifier is also central to forming hybrid materials. Its ethoxy group provides a reactive handle to graft the molecule onto inorganic substrates rich in hydroxyl groups, such as silica, glass, or metal oxides. researchgate.net This surface functionalization imparts a vinyl-reactive organic layer onto the inorganic material, which can then be used for further chemical transformations, such as grafting polymers from the surface as detailed in section 4.1.2.

| Application Area | Function of this compound | Polymerization System/Process | Resulting Material/Polymer Type |

|---|---|---|---|

| Silicone Elastomer Synthesis | End-capping Agent | Polycondensation or Ring-Opening Polymerization of Cyclosiloxanes | Vinyl-terminated Polydimethylsiloxane (PDMS) |

| Hybrid Material Synthesis | Co-precursor | Sol-Gel Process (with TEOS, etc.) | Hybrid Organic-Inorganic Silica Network with Pendant Vinyl Groups |

| Surface Modification | Surface Grafting Agent / Coupling Agent | Grafting onto SiO₂ or other oxides | Vinyl-functionalized Inorganic Substrates |

| Controlled Polymer Synthesis | Precursor for Initiator Synthesis | Hydrosilylation followed by Surface-Initiated ATRP | Polymer-grafted Nanoparticles (e.g., PMMA-g-SiO₂) |

Control over Polymer Architecture and Molecular Weight

The deliberate control over polymer architecture and molecular weight is a cornerstone of modern polymer science, enabling the synthesis of materials with precisely tailored properties. For monomers like this compound, which possess both a polymerizable vinyl group and a reactive ethoxy-silyl group, several theoretical and practical avenues for controlling polymer structure exist. While specific research detailing the synthesis of complex architectures solely from this compound is not extensively documented in publicly available literature, its functional groups allow for its incorporation into various polymer designs through established polymerization techniques.

The primary methods for achieving control over polymer architecture include living/controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and living anionic polymerization. researchgate.netsigmaaldrich.comcmu.edu These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block, graft, and star polymers. cmu.eduwikipedia.orgnih.gov

The vinyl group of this compound is susceptible to radical polymerization. wikipedia.org In a controlled radical polymerization process, the growth of polymer chains is regulated to proceed in a "living" manner, minimizing termination and chain transfer reactions. sigmaaldrich.com This control is typically achieved by establishing a dynamic equilibrium between active propagating radicals and dormant species. cmu.edu For a monomer like this compound, this would allow for the sequential addition of monomer units, leading to polymers with a narrow molecular weight distribution.

Furthermore, the presence of the ethoxy-silyl group offers a route for creating more complex architectures. For instance, this compound can be used in "grafting to" or "grafting from" approaches. In a "grafting to" method, pre-synthesized polymer chains with reactive end groups could be attached to a substrate or another polymer backbone containing complementary functional groups derived from the silane. Conversely, in a "grafting from" approach, the silane portion of the molecule could be used to anchor an initiator to a surface, from which polymer chains can be grown via surface-initiated controlled radical polymerization (SI-CRP), such as SI-ATRP. researchgate.netnih.gov

The synthesis of block copolymers containing silane functionalities is another possibility. rsc.orgresearchgate.netrsc.org This can be achieved by sequential monomer addition in a living polymerization process. A block of another monomer could be synthesized first, followed by the addition of this compound to grow the second block, or vice versa. The resulting block copolymer would have distinct segments with different properties, driven by the characteristics of the comonomer and the silane-containing block.

The table below summarizes general strategies for controlling polymer architecture that are theoretically applicable to monomers like this compound.

| Polymer Architecture | Controlling Method | Description | Key Parameters |

| Linear Polymers with Controlled MW | Living/Controlled Polymerization (e.g., ATRP, RAFT) | Sequential addition of monomers to a growing chain with minimal termination. sigmaaldrich.com | [Initiator]/[Monomer] ratio, catalyst/initiator ratio, reaction time. |

| Block Copolymers | Sequential Monomer Addition in Living Polymerization | A living polymer chain is used as a macroinitiator for the polymerization of a second monomer. nih.gov | Order of monomer addition, purity of monomers, high end-group fidelity. rsc.org |

| Graft Copolymers | "Grafting from" or "Grafting to" techniques | Growing polymer chains from a backbone ("from") or attaching pre-made chains to a backbone ("to"). ichtj.waw.plresearchgate.net | Grafting density, length of grafted chains, reactivity of functional groups. |

| Star Polymers | "Core-first" or "Arm-first" methods | Growing arms from a multifunctional core or linking pre-made arms to a core molecule. | Functionality of initiator/core, molar ratio of arm to core. |

| Hyperbranched Polymers | Self-Condensing Vinyl Polymerization (SCVP) | Polymerization of an "inimer" (a molecule that is both an initiator and a monomer). | Inimer concentration, reaction conditions. |

This table presents generalized methods in polymer chemistry; specific conditions for this compound would require empirical development.

Crosslinking Mechanisms and Network Formation

This compound is a valuable compound in the formation of crosslinked polymer networks, primarily due to its dual functionality. The vinyl group can participate in polymerization and addition reactions, while the ethoxy-silyl group can undergo hydrolysis and condensation or act as a reactive site in other crosslinking chemistries. The most prominent crosslinking mechanism involving vinyl-functional silanes is hydrosilylation. researchgate.netgoogle.com

Hydrosilylation, or the catalytic addition of a silicon-hydride (Si-H) bond across an unsaturated bond like a vinyl group, is a highly efficient and widely used method for creating crosslinked silicone elastomers. rsc.orgresearchgate.netgoogleapis.com In this context, a polymer network is formed by reacting a polymer with multiple vinyl groups (like a vinyl-terminated polydimethylsiloxane) with a crosslinking agent containing multiple Si-H groups. rsc.org The reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst. ichtj.waw.pl

The role of this compound in such systems can be as a reactant or, more commonly, as a surface modifier or adhesion promoter where its vinyl group can be integrated into the polymer matrix. While not a primary crosslinker itself in the hydrosilylation of a vinyl-terminated polymer, its structural analogue, vinyltrimethoxysilane, is often used as a crosslinking agent. Alkoxysilanes like this compound are also used as promoters in hydrosilylation reactions. dntb.gov.ua

The general mechanism for hydrosilylation crosslinking involves the following steps:

Catalyst Activation : The platinum catalyst forms a complex with the vinyl group of the polymer or silane.

Oxidative Addition : The Si-H group of the crosslinking agent adds to the platinum center.

Insertion : The vinyl group inserts into the Pt-H or Pt-Si bond.

Reductive Elimination : The new carbon-silicon bond is formed, creating an ethylene (B1197577) bridge between the polymer chain and the crosslinker, and regenerating the catalyst. researchgate.net

This process leads to the formation of a stable, three-dimensional polymer network. rsc.org The properties of the resulting network, such as crosslink density, modulus, and swelling behavior, can be tailored by controlling several factors. vulcanchem.com The molar ratio of Si-H groups to vinyl groups is a critical parameter; varying this ratio can significantly alter the final properties of the elastomer. nih.gov

The following table outlines the key components and influencing factors in a typical hydrosilylation crosslinking system for silicone elastomers.

| Component / Factor | Role / Effect | Examples / Typical Values |

| Vinyl-Functional Polymer | The main polymer backbone that forms the network. | Divinyl-terminated polydimethylsiloxane (PDMS) |

| Hydrosilane Crosslinker | A molecule with multiple Si-H groups that links polymer chains together. rsc.org | Poly(methylhydrosiloxane), copolymers of methylhydrosiloxane and dimethylsiloxane. |

| Catalyst | Initiates and facilitates the hydrosilylation reaction. ichtj.waw.pl | Platinum-based catalysts (e.g., Karstedt's catalyst, Speier's catalyst). researchgate.net |

| Inhibitor | Controls the reaction rate, preventing premature curing at room temperature. | Maleates, fumarates, acetylenic alcohols. |

| Si-H / Vinyl Molar Ratio | Determines the crosslink density and extent of reaction. nih.gov | Ratios typically range from 1:1 to 5:1, but can be higher. nih.gov |

| Temperature | Affects the rate of cure. | Curing often performed at elevated temperatures (e.g., 50-150 °C). |

| Promoters/Additives | Can enhance the reaction or modify final properties. | Alkoxysilanes like this compound. dntb.gov.ua |

This table illustrates a general hydrosilylation system. Specific formulations can vary significantly based on the desired application.

Beyond hydrosilylation, the vinyl group of this compound can also participate in free-radical polymerization to form crosslinked networks. wikipedia.org When copolymerized with multifunctional monomers, the vinyl group allows for its incorporation into a growing polymer chain, and if the concentration and reactivity are appropriate, a crosslinked gel can be formed. uni-bayreuth.de The ethoxy group also provides a handle for moisture-curing crosslinking, where hydrolysis leads to the formation of reactive silanol (Si-OH) groups. These silanols can then condense with each other to form stable siloxane (Si-O-Si) crosslinks.

Advanced Materials Applications and Performance Enhancement

Design and Synthesis of Hybrid Materials

The synthesis of hybrid materials leverages the unique chemical reactivity of ethoxydimethylvinylsilane to create composite structures with synergistic properties. By combining an inorganic component, such as silica (B1680970), with an organic polymer, materials with enhanced mechanical strength, thermal stability, and tailored surface properties can be engineered. This compound's vinyl group provides a reactive site for polymerization with organic monomers, while its ethoxy group can undergo hydrolysis and condensation to form a stable siloxane network (Si-O-Si), integrating it into an inorganic matrix. jcslc.comjcslc.com

Organic-inorganic nanocomposites are materials in which at least one of the phases has a dimension in the nanometer range. dtic.mil this compound is instrumental in the fabrication of these materials, typically by modifying the surface of inorganic nanoparticles to ensure their homogeneous dispersion within a polymer matrix. nih.gov The process often involves the functionalization of nanoparticles, such as silica (SiO₂), with the silane (B1218182). researchgate.net

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules, starting from a colloidal solution (sol) that evolves into an integrated network (gel). ias.ac.innih.gov This method is widely employed for synthesizing organic-inorganic hybrid materials at low temperatures, which is a key advantage as it allows for the incorporation of thermally sensitive organic molecules. ekb.egshinetsusilicone-global.com

This compound is frequently used as a modifying precursor in sol-gel synthesis, often in conjunction with primary network formers like tetraethoxysilane (TEOS). researchgate.net The process involves two primary reactions:

Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water, typically under an acid or base catalyst. Si-(OC₂H₅) + H₂O → Si-OH + C₂H₅OH

Condensation: The newly formed silanol (B1196071) groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol (B145695). This polymerization process builds the inorganic network of the gel. Si-OH + HO-Si → Si-O-Si + H₂O Si-OC₂H₅ + HO-Si → Si-O-Si + C₂H₅OH

When this compound is included in the precursor mixture, its hydrolysis and subsequent co-condensation with TEOS incorporates the dimethylvinylsilyl group directly into the resulting silica network. researchgate.net The non-hydrolyzable vinyl and methyl groups are retained, modifying the final properties of the material. The vinyl groups can be used for subsequent organic polymerization, creating a covalently linked interpenetrating network, while the methyl groups impart hydrophobicity. alibaba.comekb.eg

Silica-polymer hybrid coatings are a significant application for this compound, where it is used to impart specific functionalities such as hydrophobicity and transparency. These coatings are synthesized via the sol-gel method, where this compound acts as a surface-modifying agent.

In one study, transparent and hydrophobic hybrid coatings were prepared by depositing silica materials onto polyvinyl chloride (PVC) substrates. jcslc.com The synthesis involved an acid-catalyzed sol-gel process using tetraethoxysilane (TEOS) as the main silica source and this compound (DMVES) along with other silanes as modifying agents. jcslc.com The condensation reaction between TEOS and the modifying silanes was confirmed by Fourier-transform infrared spectroscopy (FTIR). The resulting hybrid coatings demonstrated excellent transparency and increased water repellency. For instance, a PVC substrate coated with a silica material containing TEOS and DMVES showed high transmittance and a significant increase in the water contact angle.

| Coating Composition | Transmittance (at 650-780 nm) | Water Contact Angle | Reference |

|---|---|---|---|

| Uncoated PVC | - | 83° | jcslc.com |

| PVC with TEOS/DMVES/OTES* Hybrid Coating | ~90% | ~94° | jcslc.com |

These results indicate that incorporating this compound into the sol-gel formulation successfully modifies the surface properties of the coating, enhancing its hydrophobicity while maintaining optical clarity. Such coatings are valuable for outdoor applications where protection from moisture and environmental factors is required. jcslc.com

Surface Modification and Interfacial Adhesion Phenomena

The performance of composite materials and coatings is highly dependent on the quality of the interface between their constituent phases. This compound excels at surface modification, where it chemically alters the surface of inorganic materials to improve interfacial adhesion with organic polymers.

This compound functions as a silane coupling agent, a type of molecular bridge that forms a durable, chemical bond between an inorganic substrate and an organic polymer. jcslc.commdpi.com Its effectiveness stems from its bifunctional molecular structure: (CH₂=CH)Si(CH₃)₂(OC₂H₅).

Inorganic-Reactive Group: The ethoxy group (-OC₂H₅) is hydrolyzable. In the presence of moisture, it converts to a silanol group (-Si-OH). This silanol group can then react and form strong covalent (Si-O-Substrate) bonds with hydroxyl groups on the surface of inorganic materials like glass, metals, and silica fillers. alibaba.comspecialchem.com

Organic-Reactive Group: The vinyl group (-CH=CH₂) is organofunctional. It is capable of reacting and forming covalent bonds with organic polymers through free-radical polymerization or other addition reactions, or it can physically entangle with the polymer chains. jcslc.com

This dual reactivity allows the silane to effectively "couple" the dissimilar materials at the interface, a region that is often the weakest point in a composite material. byk.comevonik.com By creating a stable link, the coupling agent facilitates stress transfer from the polymer matrix to the reinforcing filler and prevents delamination, particularly in the presence of moisture. alibaba.comevonik.com

As a direct result of its coupling agent functionality, this compound is a potent adhesion promoter. alibaba.com When added to formulations for coatings, adhesives, and sealants, it significantly improves their bond strength to a variety of inorganic substrates. jcslc.comevonik.com The formation of covalent bonds across the interface is far stronger than weaker van der Waals forces, leading to greatly enhanced durability and resistance to environmental degradation. alibaba.com

In polymer composites, treating inorganic fillers like silica or glass fibers with this compound improves their compatibility with the polymer matrix. alibaba.comevonik.com This surface treatment leads to better dispersion of the filler, reduces the viscosity of the composite during processing, and enhances the mechanical properties—such as tensile and flexural strength—of the final product. alibaba.com Similarly, when used as an additive or in a primer for coatings, the silane ensures robust adhesion to metal and glass surfaces, preventing peeling, cracking, and corrosion at the coating-substrate interface. jcslc.comevonik.com

Role in Silicone and Elastomer Formulations

This compound is a key ingredient in the production of high-performance silicone elastomers and resins. sinosil.com Its primary function is to act as a crosslinking agent and a chain extender, which are fundamental processes in the curing of silicone polymers. researchgate.nettandfonline.com The vinyl group participates in hydrosilylation reactions, a common curing method for silicones, while the ethoxy group can undergo hydrolysis and condensation reactions.

The incorporation of vinyl silanes like this compound into silicone rubber formulations has a demonstrable impact on the material's mechanical properties. Research has shown that the type and concentration of the vinyl silane coupling agent can be tailored to achieve desired characteristics in the final elastomer. sinosil.comgbxfsilicones.com For instance, studies on methyl vinyl silicone rubber have indicated that the addition of vinyl silanes can significantly increase tensile strength, tear strength, and hardness. sinosil.comgbxfsilicones.com The vinyl group enhances the crosslinking density, leading to a more robust and durable material. researchgate.nettandfonline.com

The general mechanism involves the vinyl group of this compound reacting with Si-H groups on a polysiloxane backbone in the presence of a platinum catalyst. This creates a stable cross-linked network. The ethoxy group can also contribute to adhesion and compatibility with various substrates and fillers. sinosil.com

| Property | Blank (No Vinyl Silane) | With Vinyl Silane Additive (General Finding) | Effect of Increasing Vinyl Silane Concentration (up to optimal level) |

|---|---|---|---|

| Tensile Strength | Base Value | Increased | Increases |

| Tear Strength | Base Value | Increased | Increases |

| Elongation at Break | Base Value | Variable (can increase or decrease depending on the specific silane) | Generally decreases as crosslink density increases |

| Hardness (Shore A) | Base Value | Increased | Increases |

| Shear Adhesive Strength | Base Value | Increased | Increases to a maximum, then may decrease |

Emerging Applications in Advanced Technologies

The unique reactivity of this compound makes it a candidate for use in the development of next-generation materials with advanced functionalities.

In the field of optoelectronics, materials that can efficiently interact with light are crucial for devices such as LEDs, solar cells, and sensors. acs.org Polysiloxanes are attractive for these applications due to their optical transparency, flexibility, and thermal stability. researchgate.net this compound can be used to modify these polymers to enhance their performance and enable new functionalities.

Research has explored the use of this compound in the synthesis of polymers for optoelectronic applications. For example, it has been used in the hydrosilylation reaction of precursor polymers to introduce ethoxysilyl groups. researchgate.net These functionalized polymers can then be integrated into a silicone matrix through a sol-gel reaction, resulting in a homogeneous dispersion of the light-emitting polymer within the silicone. researchgate.net This approach is promising for creating flexible and robust luminescent materials.

Patents have also disclosed the use of this compound in silicone compositions for encapsulating optoelectronic devices, such as LEDs. google.com In these applications, the silane contributes to the high transparency, low thermal expansion, and reduced permeability to corrosive gases of the cured encapsulant, thereby improving the reliability and lifespan of the device. google.com

| Application Area | Function of this compound | Potential Benefit | Reference |

|---|---|---|---|

| Flexible Luminescent Materials | Functionalization of light-emitting polymers via hydrosilylation. | Enables homogeneous dispersion in a silicone matrix, leading to flexible and robust light-emitting materials. | researchgate.net |

| Optoelectronic Device Encapsulation (e.g., LEDs) | Component in silicone compositions for sealing and protecting the device. | Contributes to high transparency, low coefficient of thermal expansion, and improved resistance to corrosive gases, enhancing device reliability. | google.com |

| Low-k Dielectric Films | As a precursor in the formation of porous SiCOH dielectric films. | Can be used in electronic sensing structures where the optoelectronic sensing element is surrounded by the dielectric material. | google.com |

The development of materials that can autonomously repair damage is a rapidly growing field of research. In silicone elastomers, self-healing properties can be introduced by incorporating dynamic chemical bonds that can reform after being broken. nih.govnih.govmdpi.com The vinyl groups present in molecules like this compound are key precursors for creating such dynamic networks.

One approach to creating self-healing silicones involves the synthesis of polymers containing both Si-H and Si-vinyl bonds. researchgate.net These groups can react via hydrosilylation to form crosslinks. If damage occurs, the unreacted groups at the fracture surface can potentially react and rebond, leading to a self-healing effect. Research has demonstrated the synthesis of a self-healing monomer by reacting a multi-vinyl branched siloxane with a hydrogenating agent to create a molecule with both reactive moieties. researchgate.net

While direct studies detailing the specific performance of this compound in self-healing formulations are emerging, its role as a vinyl-functional silane makes it a relevant component in this area. The principle involves leveraging the reactivity of the vinyl group to create reversible or reformable crosslinks within the silicone matrix.

| Component | Role in Self-Healing Mechanism | Example Research Finding |

|---|---|---|

| Vinyl Group | Participates in hydrosilylation reactions to form crosslinks. Can be part of a dynamic network capable of reforming after damage. | A multi-vinyl branched siloxane was hydrogenated to create a monomer with both Si-H and Si-vinyl bonds, demonstrating the potential for self-healing through subsequent hydrosilylation. researchgate.net |

| Siloxane Backbone | Provides the flexibility and mobility necessary for polymer chains to diffuse and reconnect at a damaged interface. | The inherent flexibility of the siloxane backbone is a key enabler for most self-healing mechanisms in silicone elastomers. nih.gov |

| Catalyst (e.g., Platinum) | Promotes the hydrosilylation reaction between vinyl and hydride groups, facilitating the formation of crosslinks and the healing process. | Microencapsulated catalysts can be embedded in the material and released upon crack intrusion to trigger polymerization of a healing agent. researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Ethoxydimethylvinylsilane Systems

Spectroscopic Analysis of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethoxydimethylvinylsilane and its reaction products. ¹H, ¹³C, and ²⁹Si NMR provide detailed information about the molecular framework.

¹H NMR is routinely used to confirm the presence of vinyl, ethoxy, and methyl groups. For instance, the vinyl protons (CH₂=CH-) typically appear in the 5.7-6.2 ppm range, the ethoxy group's quartet (-O-CH₂-CH₃) around 3.7 ppm and its triplet (-O-CH₂-CH₃) around 1.2 ppm, and the silicon-bound methyl protons (Si-CH₃) as a singlet near 0.1 ppm. The completion of reactions like hydrosilylation is often monitored by the disappearance of the characteristic vinyl proton signals. nih.govmdpi.com

¹³C NMR provides complementary information, detailing the carbon skeleton of the molecule. The vinyl carbons show distinct signals, as do the carbons of the ethoxy and methyl groups, confirming the compound's structure.

²⁹Si NMR is particularly powerful for analyzing silicon-containing compounds. huji.ac.ilresearchgate.net It offers a wide chemical shift range that is sensitive to the silicon atom's bonding environment. huji.ac.il For this compound, a characteristic peak would be observed that shifts significantly upon reaction, for example, during the formation of Si-O-Si linkages in polymerization or the conversion of the vinyl group in hydrosilylation. uni-muenchen.deamazonaws.com In the synthesis of complex structures like Polyhedral Oligomeric Silsesquioxanes (POSS) from this compound, ²⁹Si NMR is critical for confirming the cage structure. mdpi.com

Below is an interactive table representing typical NMR chemical shifts for this compound.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Si-CH =CH₂ | 5.9 - 6.2 |

| ¹H | Si-CH=CH₂ | 5.7 - 5.9 |

| ¹H | -O-CH₂ -CH₃ | ~3.7 (quartet) |

| ¹H | -O-CH₂-CH₃ | ~1.2 (triplet) |

| ¹H | Si-(CH₃ )₂ | ~0.1 (singlet) |

| ¹³C | Si-C H=CH₂ | ~139 |

| ¹³C | Si-CH=C H₂ | ~132 |

| ¹³C | -O-C H₂-CH₃ | ~58 |

| ¹³C | -O-CH₂-C H₃ | ~18 |

| ¹³C | Si-(C H₃)₂ | ~-2 |

| ²⁹Si | (CH₃ )₂(CH₂ =CH )Si(OCH₂CH₃ ) | ~-5 to -10 |

Note: Specific chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups and monitoring their conversion during reactions involving this compound. thermofisher.comgatewayanalytical.com These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds. gatewayanalytical.commdpi.comkeit.co.uk

Infrared (IR) Spectroscopy , often performed as Fourier Transform Infrared (FTIR) spectroscopy, is used to confirm the structure of this compound and its derivatives. mdpi.com Key characteristic absorption bands include:

C=C stretch of the vinyl group around 1600 cm⁻¹.

=C-H stretches of the vinyl group just above 3000 cm⁻¹.

Si-O-C stretch of the ethoxy group around 1100 cm⁻¹.

Si-C stretch and CH₃ rocking in the Si-(CH₃)₂ group around 1250 cm⁻¹ and 800 cm⁻¹, respectively.

The successful grafting of this compound onto surfaces, such as silica (B1680970) nanoparticles, is confirmed by the appearance of these characteristic peaks in the FTIR spectrum of the modified material. mdpi.com Similarly, in polymerization reactions, changes in the intensity or position of these bands provide information about the reaction progress and the structure of the resulting polymer. jku.atmdpi.com

Raman Spectroscopy provides complementary information. nih.gov The Si-vinyl C=C stretch is typically a strong and sharp band, making Raman spectroscopy a valuable tool for studying reactions at this site. It is particularly useful for analyzing materials in aqueous solutions, where the strong water absorption in IR can be problematic. gatewayanalytical.com

The following table summarizes key vibrational frequencies for this compound.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

| =C-H Stretch | IR, Raman | 3050 - 3010 |

| C-H Stretch (Methyl, Ethyl) | IR, Raman | 2975 - 2850 |

| C=C Stretch (Vinyl) | IR, Raman | ~1600 |

| CH₂ Scissoring | IR | ~1460 |

| Si-CH₃ Symmetric Deformation | IR | ~1250 |

| Si-O-C Asymmetric Stretch | IR | ~1100 |

| =C-H In-plane Bend | IR, Raman | ~1010 |

| Si-(CH₃)₂ Stretch | Raman | ~840 |

Microscopic and Morphological Characterization

When this compound is used to create new materials, such as polymer coatings or functionalized nanoparticles, microscopic techniques are vital for understanding their surface topography, structure, and morphology at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful electron microscopy techniques that provide high-resolution images of a material's structure. huji.ac.ilbiomedres.usfigshare.com

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of materials. researchgate.net In the context of this compound systems, SEM is applied to examine the surface of coatings and modified substrates. For example, in the creation of hydrophobic surfaces using silica nanoparticles functionalized with this compound, SEM images can reveal the size, shape, and distribution of these particles on the surface, which is critical to understanding the material's properties. mdpi.combiomedres.usdergipark.org.tr SEM analysis was used to study the surface of coatings prepared from a Polyhedral Oligomeric Silsesquioxane (POSS) derivative that was synthesized using this compound. mdpi.com

Transmission Electron Microscopy (TEM) provides information about the internal structure of materials. uu.nl For systems involving nanoparticles, TEM is used to determine particle size, size distribution, and shape with high precision. mdpi.com For instance, TEM analysis of silica nanoparticles functionalized with this compound can confirm their spherical shape and size, which may be around 150 nm. mdpi.com This technique is crucial for ensuring that the synthesis process has yielded particles with the desired morphological characteristics.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. jku.atinnospk.com It is particularly useful for characterizing the surface roughness and texture of films and coatings derived from this compound. eag.com

In studies involving the surface modification of materials, AFM can quantify changes in surface morphology. For example, when this compound is used to create a functionalized coating on a substrate, AFM can measure the resulting root mean square (RMS) roughness. mdpi.com This is a critical parameter for applications where surface texture is important, such as in creating hydrophobic surfaces or controlling adhesion. nih.govnih.govresearchgate.net In the characterization of polymer coatings modified with POSS derived from this compound, AFM has been used to analyze the surface topography and confirm the presence of the modification. mdpi.com

The table below outlines the application of these microscopic techniques to systems involving this compound.

| Technique | Information Obtained | Example Application |

| SEM | Surface morphology, particle size and distribution, topography of coatings. | Imaging the surface of a coating made from a polymer derived from this compound to assess uniformity. mdpi.com |

| TEM | Internal structure, primary particle size and shape, dispersion of nanoparticles. | Determining the size and spherical nature of silica nanoparticles functionalized with this compound. mdpi.com |

| AFM | 3D surface topography, surface roughness (e.g., RMS), phase imaging of material domains. | Measuring the nanoscale roughness of a surface modified with an this compound-based polymer. mdpi.com |

X-ray Diffraction (XRD) and Scattering Techniques (e.g., Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS))

Small-Angle X-ray Scattering (SAXS) is a technique that measures the elastic scattering of X-rays at very small angles (typically 0.1 to 10 degrees). malvernpanalytical.comwikipedia.org This allows for the characterization of nanoscale density differences within a material, providing information on nanoparticle size distributions, the shape of macromolecules, and the characteristic distances in partially ordered systems. wikipedia.orgnih.gov SAXS is particularly useful for studying the structure of materials on a length scale of 1 to 100 nm. malvernpanalytical.comwikipedia.org It can be applied to a wide range of samples, including solids, liquids, gels, and powders, with minimal sample preparation. malvernpanalytical.comunifr.ch For systems involving this compound, SAXS could be employed to investigate the dispersion and structure of silica nanoparticles modified with this silane (B1218182) within a polymer matrix or to characterize the structure of self-assembled silane layers.

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but uses neutrons instead of X-rays. wikipedia.org SANS probes the structure of materials at a mesoscopic scale, typically from 1 to 100 nm. wikipedia.orgnist.gov A key advantage of SANS is its sensitivity to light elements, particularly hydrogen, and the ability to use isotopic labeling (e.g., substituting hydrogen with deuterium) to enhance contrast. wikipedia.org This makes SANS a powerful tool for studying the conformation of organic molecules, such as this compound, and their interactions within a system. epj-conferences.orgepj-conferences.org It can provide insights into the structure and arrangement of macromolecules and their complexes in solution. epj-conferences.orgepj-conferences.org

Table 2: Comparison of XRD, SAXS, and SANS

| Technique | Probed Feature | Typical Length Scale | Key Advantages |

| X-ray Diffraction (XRD) | Crystalline structure, phase identification. malvernpanalytical.comncess.gov.in | Atomic and molecular | Non-destructive, provides detailed crystallographic information. anton-paar.com |